2-Amino-6-benzylbenzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-benzyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H12N2S/c15-14-16-12-7-6-11(9-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16) |
InChI Key |
KWQXAJXQSPOIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 6 Benzylbenzothiazole and Its Analogues
Classical and Contemporary Approaches to 2-Aminobenzothiazole (B30445) Core Synthesis
The construction of the 2-aminobenzothiazole core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These approaches can be broadly categorized into three main strategies: the cyclization of substituted anilines with thiocyanates, the use of phenylthioureas as key precursors, and the condensation of 2-aminothiophenol with various reagents.
Cyclization Reactions of Substituted Anilines with Thiocyanates (e.g., Potassium Thiocyanate (B1210189)/Bromine in Acetic Acid Systems)
One of the most classical and widely employed methods for the synthesis of 2-aminobenzothiazoles is the reaction of substituted anilines with a source of thiocyanate, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in the presence of an oxidizing agent like bromine in acetic acid. This one-pot reaction, often referred to as the Hugerschoff reaction, provides a direct route to the desired heterocyclic system. indexcopernicus.comresearchgate.netrjpbcs.comchesci.comresearchgate.net
The reaction proceeds through the in situ formation of thiocyanogen ((SCN)2), a transient and electrophilic species generated from the oxidation of the thiocyanate salt by bromine. The electron-rich aromatic ring of the aniline then undergoes electrophilic attack by thiocyanogen, preferentially at the position para to the amino group. If the para position is blocked, substitution occurs at the ortho position. The resulting thiocyanatoaniline intermediate then undergoes intramolecular cyclization, with the amino group attacking the carbon of the thiocyanate moiety, to form the 2-aminobenzothiazole ring system. nih.gov
This method is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles when starting from the corresponding 4-substituted anilines. researchgate.netrjpbcs.comchesci.com The reaction conditions are generally mild, and the starting materials are readily available, making this a practical and scalable approach.
Table 1: Examples of 6-Substituted 2-Aminobenzothiazoles Synthesized via Cyclization of 4-Substituted Anilines with Thiocyanates
| Starting 4-Substituted Aniline | Product (6-Substituted 2-Aminobenzothiazole) | Reference |
| p-Toluidine (B81030) | 2-Amino-6-methylbenzothiazole | orgsyn.org |
| p-Anisidine | 2-Amino-6-methoxybenzothiazole (B104352) | nih.gov |
| 4-Chloroaniline | 2-Amino-6-chlorobenzothiazole | google.com |
| 4-Fluoroaniline | 2-Amino-6-fluorobenzothiazole | indexcopernicus.com |
Utilization of Phenylthioureas as Key Synthetic Precursors
An alternative and equally important strategy for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of N-arylthioureas. nih.govgoogle.com In this approach, a substituted aniline is first converted to the corresponding phenylthiourea derivative. This can be achieved through various methods, such as the reaction of the aniline with an isothiocyanate or by treating the aniline with a thiocyanate salt in the presence of an acid.
The resulting N-arylthiourea is then subjected to an oxidative cyclization to form the benzothiazole (B30560) ring. Bromine in a solvent like chloroform or acetic acid is a common oxidizing agent for this transformation. nih.gov The mechanism is believed to involve the oxidation of the sulfur atom, which renders the thiocarbonyl carbon more electrophilic and susceptible to intramolecular attack by the ortho-carbon of the phenyl ring.
This method offers a degree of control as the phenylthiourea intermediate can be isolated and purified before the final cyclization step. It is a versatile approach that allows for the synthesis of a wide variety of substituted 2-aminobenzothiazoles. nih.govgoogle.com
Condensation Reactions Involving 2-Aminothiophenol
The condensation of 2-aminothiophenol with various one-carbon electrophiles represents a third major pathway to the 2-aminobenzothiazole core. This method is fundamentally different from the previous two as it starts with the pre-formed aniline and thiol functionalities in the correct ortho relationship.
A variety of reagents can serve as the one-carbon electrophile to form the C2-N amino bond. These include cyanogen bromide, isothiocyanates, and thiourea derivatives. researchgate.net For instance, the reaction of 2-aminothiophenol with cyanogen bromide directly yields 2-aminobenzothiazole.
More recently, methods have been developed that utilize the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent. researchgate.netmdpi.commdpi.comnih.gov This approach first forms a benzothiazoline intermediate, which is then oxidized to the corresponding benzothiazole. While this is more commonly used for the synthesis of 2-substituted (non-amino) benzothiazoles, modifications of this strategy can be employed to generate the 2-amino derivatives.
Targeted Synthesis of the 2-Amino-6-benzylbenzothiazole Framework
The synthesis of the specifically substituted this compound requires a regioselective method for the introduction of the benzyl (B1604629) group at the C-6 position of the benzothiazole ring. This can be achieved either by starting with a precursor that already contains the benzyl moiety at the desired position or by performing a C-H functionalization on the pre-formed benzothiazole core, although the former is more common and generally more efficient.
Strategies for Regioselective Introduction of the Benzyl Moiety at the C-6 Position
A direct and highly regioselective approach to the synthesis of this compound involves the use of 4-benzylaniline as the starting material. nih.gov By employing the classical cyclization reaction described in section 2.1.1, 4-benzylaniline can be treated with potassium thiocyanate and bromine to directly afford this compound in good yield. The benzyl group at the para position of the aniline directs the thiocyanation to the ortho position, leading to the desired 6-substituted product upon cyclization.
An alternative, though less direct, multi-step strategy could involve the functionalization of a pre-formed 6-substituted 2-aminobenzothiazole. For example, one could start with 2-amino-6-nitrobenzothiazole (B160904), reduce the nitro group to an amino group, perform a Sandmeyer reaction to introduce a halide, and then use a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable benzyl organometallic reagent. While more lengthy, this approach could offer greater flexibility for the synthesis of a wider range of analogues.
Solid-Phase Synthetic Protocols for Combinatorial Library Generation
The 2-aminobenzothiazole scaffold is an attractive target for the generation of combinatorial libraries in drug discovery. Solid-phase synthesis offers a powerful platform for the rapid production of a large number of analogues. nih.govresearchgate.nettandfonline.com
A common strategy for the solid-phase synthesis of 2-aminobenzothiazoles involves the immobilization of a building block onto a resin support, followed by the sequential addition of other reagents in solution. For example, an acyl-isothiocyanate can be bound to a resin, which is then treated with a variety of anilines to generate a library of resin-bound N-acyl, N'-phenyl-thioureas. nih.gov These intermediates can then be cyclized on-resin to form the 2-aminobenzothiazole core. Subsequent cleavage from the resin releases the desired products. nih.gov
This approach allows for the efficient and parallel synthesis of a multitude of 2-aminobenzothiazole derivatives with diverse substitution patterns. By incorporating anilines bearing a benzyl group at the 4-position, this methodology can be readily adapted for the generation of a combinatorial library of this compound analogues. nih.govtandfonline.com Furthermore, the resin-bound 2-aminobenzothiazole can be further functionalized before cleavage, for instance, through N-alkylation or N-acylation, to introduce additional points of diversity. dongguk.edu
Green Chemistry Approaches and Catalytic Methodologies in Benzothiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact and enhance efficiency. These approaches prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.
A significant advancement is the use of water as a solvent, replacing volatile organic compounds. For instance, an iron(III) chloride-catalyzed tandem reaction between 2-iodoaniline and isothiocyanate has been successfully performed in water, offering an environmentally benign route to 2-aminobenzothiazoles. jove.com The addition of a phase-transfer catalyst can broaden the substrate scope, and the aqueous medium can often be recovered and reused. jove.com
Transition metal catalysis is a cornerstone of modern benzothiazole synthesis, with several metals being employed under green conditions. masterorganicchemistry.com Catalysts based on ruthenium (RuCl₃), palladium (Pd(OAc)₂), and nickel (Ni(II) salts) have been used for the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. masterorganicchemistry.com Nickel catalysts are particularly advantageous due to their low cost, low toxicity, and the ability to conduct the reaction under mild conditions in a short time, achieving high product yields. masterorganicchemistry.com Copper-catalyzed methods, such as the reaction of 2-haloanilines with dithiocarbamates or the condensation of 2-aminobenzenethiols with nitriles, also represent efficient synthetic pathways. masterorganicchemistry.comchemistrysteps.com
Energy-efficient techniques such as microwave (MW) irradiation have been shown to accelerate reactions and improve yields. MW-assisted synthesis is often combined with solvent-free conditions or the use of green solvents like ethanol and water. chemistrysteps.comchemistrysteps.com One example is the copper(I)-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines in ethanol under microwave heating, which proceeds without the need for ligands or bases. chemistrysteps.com
The table below summarizes various green catalytic approaches for the synthesis of the 2-aminobenzothiazole core.
| Catalyst System | Reactants | Solvent | Conditions | Key Advantages |
| FeCl₃ / Phase-Transfer Catalyst | 2-Iodoaniline, Isothiocyanate | Water | N/A | Environmentally benign, recyclable medium. jove.com |
| RuCl₃ | N-Arylthioureas | N/A | Oxidative Coupling | Direct synthesis with good yields. masterorganicchemistry.com |
| Ni(II) salts | N-Arylthioureas | N/A | Mild | Low-cost, less toxic catalyst, high yields. masterorganicchemistry.com |
| CuI | 2-Bromophenyl isothiocyanate, Amines | Ethanol | MW Heating (130°C) | Ligand-free, base-free, rapid. chemistrysteps.com |
| SnP₂O₇ (heterogeneous) | 2-Aminothiophenol, Aromatic aldehydes | N/A | N/A | Reusable catalyst, high yields, short reaction times. chemistrysteps.com |
| Visible Light / Ru(bpy)₃ | Thioanilides | N/A | Aerobic | Uses light as a driving force and O₂ as the oxidant. epa.gov |
Rational Derivatization Strategies for Enhancing Molecular Diversity and Functionalization
The 2-aminobenzothiazole scaffold is a versatile platform for generating molecular diversity. Its reactivity at the exocyclic amino group, the benzene ring, and attached substituents allows for systematic structural modifications. ijper.org
Chemical Modifications at the Exocyclic Amino Group
The exocyclic amino group at the C-2 position is a primary site for derivatization, enabling the introduction of a wide array of functional groups and the construction of fused heterocyclic systems. libretexts.org
Acylation is a common modification. The amino group readily reacts with acylating agents like chloroacetyl chloride. The resulting N-(benzothiazol-2-yl)-2-chloroacetamide can then be treated with various amines or piperazine derivatives to generate a library of compounds through nucleophilic substitution. ijper.org
Another key reaction is the formation of Schiff bases through condensation with various aldehydes. masterorganicchemistry.com This reaction is often a precursor to synthesizing more complex heterocyclic structures. For example, treatment of a Schiff base with mercaptoacetic acid can yield thiazolidinone derivatives.
The amino group can also be converted into a diazonium salt, which can then participate in coupling reactions to introduce azo groups. nih.gov Furthermore, both the exocyclic amino and the endocyclic nitrogen atoms can be involved in annulation reactions with bis-electrophilic reagents to form fused polycyclic systems, such as imidazo[2,1-b]benzothiazoles. masterorganicchemistry.com
The following table details common derivatization reactions at the C-2 amino group.
| Reagent(s) | Product Type | Reaction Type |
| Chloroacetyl chloride, then Amines | N-substituted acetamides | Acylation, Nucleophilic Substitution |
| Aromatic aldehydes | Schiff Bases (Imines) | Condensation |
| Isocyanates / Isothiocyanates | Urea / Thiourea derivatives | Addition |
| Nitrous acid (NaNO₂/H₂SO₄) | Diazonium salt | Diazotization |
| 2-Phenoxyacetophenones (with CuI catalyst) | Fused Imidazo[2,1-b]benzothiazoles | Oxidative Cyclization / Annulation |
Substitutions on the Benzene Ring (e.g., at C-4, C-5, C-6, and C-7 Positions)
Introducing substituents onto the benzene portion of the benzothiazole ring is crucial for modulating the molecule's physicochemical and pharmacological properties. The most straightforward approach is to begin the synthesis with an appropriately substituted aniline precursor. gla.ac.uk For example, the classical synthesis involving the reaction of 4-substituted anilines with potassium thiocyanate and bromine yields 6-substituted 2-aminobenzothiazoles. gla.ac.uk
A more versatile strategy for late-stage functionalization involves installing a modifiable functional group on the ring. A notable example is the use of 6-nitro-2-aminobenzothiazole as a key intermediate. masterorganicchemistry.com The synthesis proceeds by first protecting the exocyclic amino group, followed by the chemical reduction of the nitro group to an amine. This newly formed amino group at the C-6 position can then be readily functionalized through reactions such as acylation or sulfonylation to introduce a variety of substituents. masterorganicchemistry.com
Direct C-H functionalization of the benzothiazole benzene ring is a more advanced but less common strategy. However, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to introduce aryl groups at the C-5 and C-7 positions of a resin-bound 2-aminobenzothiazole derivative under microwave conditions. gla.ac.uk
| Position | Method | Precursor | Reagents | Resulting Substituent |
| C-6 | Synthesis from substituted aniline | 4-Benzylaniline | KSCN, Br₂ | 6-Benzyl group |
| C-6 | Functionalization of a nitro group | 6-Nitro-2-aminobenzothiazole | 1. Reduction (e.g., SnCl₂/HCl) 2. Acyl/Sulfonyl chloride | 6-Amide/Sulfonamide |
| C-5 / C-7 | Palladium-catalyzed cross-coupling | 5- or 7-Bromo-2-aminobenzothiazole | Phenylboronic acid, Pd(PPh₃)₄ | 5- or 7-Phenyl group |
Structural Elaboration of the Benzyl Substituent
The benzyl group at the C-6 position offers additional opportunities for structural modification due to the reactivity of the benzylic carbon—the carbon atom directly attached to the benzene ring of the substituent. This reactivity stems from the resonance stabilization of intermediates (radicals, cations, anions) at this position. nih.gov
One of the most important reactions is benzylic bromination . Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light), a bromine atom can be selectively introduced at the benzylic position. masterorganicchemistry.comnih.gov The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions with a wide range of nucleophiles (e.g., hydroxides, alkoxides, amines) to introduce new functional groups.
Another powerful transformation is benzylic oxidation . Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire benzyl side-chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. jove.comchemistrysteps.com This reaction cleaves the C-C bonds of the side chain, leaving only a -COOH group attached to the benzothiazole ring. This conversion is significant as it transforms an ortho-, para-directing alkyl group into a meta-directing carboxyl group, which can influence subsequent electrophilic aromatic substitution reactions on the benzothiazole ring. masterorganicchemistry.com
| Reaction Type | Reagents | Intermediate/Product | Subsequent Transformations |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 6-(Bromomethyl) derivative | Nucleophilic substitution with O, N, C nucleophiles. |
| Benzylic Oxidation | KMnO₄ or H₂CrO₄, heat | 2-Amino-1,3-benzothiazole-6-carboxylic acid | Esterification, Amide coupling. |
Structure Activity Relationship Sar Studies of 2 Amino 6 Benzylbenzothiazole Derivatives
Impact of Substitutions on the Benzothiazole (B30560) Nucleus, with Emphasis on the C-6 Benzyl (B1604629) Group
The nature and position of substituents on the benzothiazole nucleus are critical determinants of biological activity. The C-6 position, in particular, has been identified as a key site for modification to enhance potency. nih.gov
Research has consistently shown that substitutions at various positions on the benzothiazole ring system—notably at the C-2, C-5, C-6, and C-7 positions—significantly alter the biological profiles of the resulting compounds. nih.gov
Studies on 2-aminobenzothiazole-based inhibitors of bacterial histidine kinases (HK) have indicated that modifications at the C-6 position often yield the most potent compounds. nih.gov For example, analogs with aromatic groups at this position demonstrated superior activity compared to those with aliphatic groups. nih.gov Conversely, in the development of EGFR inhibitors, the introduction of a nitro or ethoxyl group at the C-6 position was found to decrease the inhibitory activity. nih.gov
The position of halogen atoms also plays a crucial role. One SAR study on antibacterial agents found that the presence of a chloro group at the C-5 position of the benzothiazole ring enhanced antibacterial activity. nih.gov The classical synthesis of 6-substituted 2-aminobenzothiazoles from 4-substituted anilines underscores the importance of precursor chemistry in dictating the final substitution pattern. nih.gov
The following table summarizes the inhibitory activities of various 2-aminobenzothiazole (B30445) derivatives with substitutions at different positions, illustrating the impact on anticancer activity.
| Compound | Substituent(s) | Target/Cell Line | Activity (IC₅₀) |
| Compound 12 | 2-(N-acetyl-3-chloro-4-methoxyphenyl-2-amino) | EGFR | 96 nM |
| Compound 13 | 2-(N-4-fluorobenzyl)amino, 6-nitro | HCT116 | 6.43 µM |
| Compound 37 | 2-(N-3-aminopyridinyl), 6-fluoro | CDK2 | 37.8 nM |
| Compound 38 | 2-(N-3-aminopyridinyl), 6-fluoro, 4-methyl | CDK2 | 21.7 nM |
Data sourced from multiple studies on anticancer agents. nih.gov
The biological activity of benzothiazole derivatives is governed by a complex interplay of electronic and steric factors. The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can influence the molecule's ability to interact with its biological target.
For instance, in a series of bis-benzothiazoles, derivatives with electron-donating substituents on the C-2 phenyl ring were found to be less toxic and more effective. nih.gov In contrast, SAR studies on antibacterial azo dyes based on 6-substituted benzothiazoles indicated that the presence of an electron-withdrawing chloro group at the C-5 position was favorable for activity. nih.gov
Steric hindrance is another critical factor. The size and spatial arrangement of substituents can either promote or hinder the optimal binding of the molecule to its target. The bulky nature of the benzothiazole scaffold itself can sometimes impede certain chemical reactions or biological interactions. uokerbala.edu.iq In one study, methylated derivatives of a 2-aminobenzothiazole inhibitor were presumed to be too bulky, which may have affected their orientation in the binding pocket of the target enzyme. nih.gov
Role of the 2-Amino Group in Ligand-Target Recognition and Interactions
The 2-amino group is not merely a synthetic handle but a crucial functional group that actively participates in molecular recognition and binding. It is often considered an essential part of a "privileged structure" due to its ability to form key interactions that enhance potency and selectivity. researchgate.net
A primary role of the 2-amino group, along with the adjacent ring nitrogen, is to act as a hydrogen bond donor and acceptor. This capability allows it to form a "hydrogen bond donor-acceptor-donor motif" that can engage with highly conserved amino acid residues in the binding pockets of target proteins. nih.gov For example, in studies of 2-aminobenzothiazole inhibitors targeting bacterial histidine kinases, this motif is hypothesized to interact with a conserved trio of residues (Asp, Gly, Asn), anchoring the inhibitor in the active site. nih.gov The cyclic nitrogen of the thiazole (B1198619) ring can also form hydrogen bonds with the ATP binding site of various kinases, improving the compound's affinity for its target. researchgate.net
This interaction is depicted in the following table, which outlines the key binding interactions for 2-aminobenzothiazole inhibitors with a target kinase.
| Inhibitor Moiety | Key Interaction | Target Residue(s) |
| 2-Amino Group | Hydrogen Bonding | Aspartate (Asp) |
| Thiazole Nitrogen | Hydrogen Bonding | Aspartate (Asp) |
| Benzothiazole Ring | π-π Stacking | Tyrosine (Tyr) |
Data derived from molecular docking studies of 2-aminobenzothiazole inhibitors. nih.gov
Contribution of the Benzyl Moiety to the Overall Pharmacological Profiles of Derivatives
While direct SAR studies focusing specifically on a C-6 benzyl group are limited, valuable insights can be drawn from related structures, such as those with C-6 benzoyl or other large aromatic substituents. These studies suggest that a significant aromatic moiety at the C-6 position is well-tolerated and can contribute positively to the pharmacological profile.
In the development of dual PPARα/γ agonists for type 2 diabetes, a 6-benzoyl-benzothiazol-2-one scaffold was found to be the "most tolerant" of the tested heterocycles, indicating that a large aromatic group at this position is structurally permissible and can serve as a foundation for potent compounds. nih.govnih.gov Furthermore, SAR studies of kinase inhibitors have shown that derivatives with aromatic groups at the C-6 position exhibit greater potency compared to those with aliphatic groups. nih.gov
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic or π-π stacking interactions within the target's binding pocket, as seen with other aromatic substituents. nih.gov
Increased Lipophilicity: The benzyl group can enhance the molecule's lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability.
Conformational Flexibility: The methylene (B1212753) linker provides rotational freedom, potentially allowing the phenyl ring to adopt an optimal orientation for binding that a directly attached phenyl group might not achieve.
Comparative SAR Analysis Across Related Benzothiazole Scaffolds
In the development of Aurora B kinase inhibitors, a series of 2-aminobenzothiazoles demonstrated significantly improved inhibitory activity and selectivity compared to their direct 2-aminobenzoxazole (B146116) counterparts. nih.gov This suggests that the sulfur atom in the benzothiazole ring is advantageous for targeting this particular kinase.
Conversely, in a study aimed at developing antitubercular agents, replacing the benzothiazole core with a benzoxazole (B165842) or a benzimidazole (B57391) retained potency against a specific recombinant strain of Mycobacterium tuberculosis. However, these modifications also led to an increase in cytotoxicity against eukaryotic cells, indicating a less favorable selectivity profile for the benzoxazole and benzimidazole analogs in this context. nih.gov
The table below provides a comparative overview of the activity of different heterocyclic scaffolds against M. tuberculosis (Mtb) and a human cell line (HepG2).
| Compound Core | Mtb MIC (Wild-Type) | Mtb MIC (LepB-UE) | Cytotoxicity IC₅₀ (HepG2) |
| Benzothiazole | 56 µM | 28 µM | >100 µM |
| Benzimidazole | 60 µM | 30 µM | 35 µM |
| Benzoxazole | 23 µM | 32 µM | 33 µM |
Data sourced from a study on antitubercular agents. nih.gov
This comparative data underscores that while structurally similar, each heterocyclic core possesses distinct properties that influence its biological activity and safety profile, reinforcing the status of the 2-aminobenzothiazole scaffold as a valuable and often superior starting point for drug design.
Compound Names Table
| Mentioned Name | Chemical Name |
| 2-aminobenzothiazole | Benzo[d]thiazol-2-amine |
| 2-aminobenzoxazole | Benzo[d]oxazol-2-amine |
| 2-aminobenzimidazole | 1H-Benzo[d]imidazol-2-amine |
| Rilu-2 | 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) |
| Sorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide |
| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| Azithromycin | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Mechanistic Investigations into the Biological Actions of 2 Amino 6 Benzylbenzothiazole
Elucidation of Specific Molecular Targets and Biochemical Pathways
Research into the molecular interactions of 2-Amino-6-benzylbenzothiazole has pinpointed specific ion channels as primary targets. However, its interactions with other major classes of biomolecules, such as enzymes and nucleic acids, have not been extensively documented in publicly available scientific literature.
Enzyme Modulation (e.g., Kinases, Phosphatases, Topoisomerases)
Currently, there is a lack of specific research findings detailing the direct modulatory effects of this compound on enzymes such as kinases, phosphatases, or topoisomerases. While the broader class of 2-aminobenzothiazole (B30445) derivatives has been investigated for various enzymatic inhibitions, specific data for the 6-benzyl substituted compound is not available.
Receptor Interactions (e.g., G-Protein Coupled Receptors, Ion Channels)
The most definitive mechanistic information for this compound lies in its interaction with ion channels. It has been identified as a modulator of calcium-activated potassium channels (KCa). Specifically, it acts as an activator of the KCa2 and KCa3.1 channels. These channels are crucial in regulating membrane potential and calcium signaling in a variety of cell types. The activation of these channels by this compound, also referred to as SKA-7 in some studies, suggests its potential role in cellular processes governed by potassium ion flux, such as neuronal excitability and smooth muscle tone.
Detailed findings on the interaction of this compound with G-Protein Coupled Receptors (GPCRs) are not prominently featured in the current body of scientific literature.
| Ion Channel Target | Type of Interaction | Reported Effect |
|---|---|---|
| KCa2 (Small-conductance calcium-activated potassium channels) | Activator | Enhancement of channel opening |
| KCa3.1 (Intermediate-conductance calcium-activated potassium channel) | Activator | Enhancement of channel opening |
Nucleic Acid Interactions (e.g., DNA Minor Groove Binding)
There is no specific information available in the scientific literature to suggest that this compound directly interacts with nucleic acids through mechanisms such as DNA minor groove binding.
Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
Specific studies detailing the induction of apoptosis or arrest of the cell cycle by this compound are not currently available. While various derivatives of the 2-aminobenzothiazole scaffold have been explored for their anticancer properties, which often involve these cellular mechanisms, the specific effects of the 6-benzyl derivative have not been reported.
Perturbations of Intracellular Signaling Pathways
The activation of KCa2 and KCa3.1 channels by this compound directly implies a perturbation of intracellular signaling pathways that are sensitive to changes in membrane potential and intracellular potassium concentrations. For instance, in endothelial cells, the activation of these channels can lead to hyperpolarization, which is a key component of endothelium-derived hyperpolarizing factor (EDHF) signaling, a pathway crucial for vasodilation. However, a broader characterization of its impact on other major signaling cascades has not been elucidated.
Computational Chemistry and Cheminformatics in 2 Amino 6 Benzylbenzothiazole Research
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of 2-Amino-6-benzylbenzothiazole, docking simulations are employed to predict its binding affinity and interaction patterns within the active site of a biological target. biointerfaceresearch.comnih.gov These simulations are crucial in the early stages of drug discovery for hit identification and lead optimization. biointerfaceresearch.com
Docking studies with benzothiazole (B30560) derivatives have revealed various binding conformations and a range of intermolecular interactions that contribute to the stability of the ligand-protein complex. While specific studies on this compound are limited, research on analogous structures provides valuable insights. For instance, in studies involving other benzothiazole compounds, the binding is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or van der Waals forces. nih.govnih.gov
The binding affinity of a ligand to its target is often quantified by a scoring function, which estimates the free energy of binding (ΔG). A more negative ΔG value typically indicates a more favorable binding interaction. nih.gov For benzothiazole derivatives, these interactions are crucial for forming a stable complex within the active site of a protein. nih.gov
Table 1: Potential Intermolecular Interactions for this compound Based on Analogous Compounds
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bonding | Amino group, Nitrogen atom in the thiazole (B1198619) ring |
| Hydrophobic Interactions | Benzyl (B1604629) group, Benzene ring of the benzothiazole core |
| Pi-Pi Stacking | Benzene ring of the benzothiazole core, Benzyl group |
| Van der Waals Forces | Entire molecule |
This table is illustrative and based on the potential interactions of the functional groups present in this compound.
The identification of key amino acid residues within the binding pocket that interact with the ligand is a critical outcome of molecular docking studies. These residues play a significant role in ligand recognition and binding specificity. nih.gov For benzothiazole derivatives targeting various enzymes, specific residues have been identified as being crucial for the interaction. For example, in the context of SARS-CoV-2 Mpro, amino acid residues such as Leu287, Met276, and Tyr239 have been shown to have significant interactions with benzothiazole-like compounds. nih.gov Similarly, for the ACE2 receptor, Leu675 and Asp494 have been identified as important interacting residues. nih.gov
Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.gov By identifying these crucial residues, medicinal chemists can design new derivatives of this compound with modified functional groups to enhance interactions with these specific amino acids, potentially leading to improved potency and selectivity.
Table 2: Examples of Interacting Amino Acid Residues with Benzothiazole Analogs in Different Protein Targets
| Protein Target | Interacting Amino Acid Residues | Reference |
| SARS-CoV-2 Mpro | Leu287, Met276, Tyr239 | nih.gov |
| ACE2 Receptor | Leu675, Asp494 | nih.gov |
This table provides examples from related benzothiazole research to illustrate the types of amino acid interactions that could be relevant for this compound.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics Assessment
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of this compound, MD simulations can be performed on the ligand-protein complex, obtained from molecular docking, to assess its stability and explore its conformational dynamics. nih.gov These simulations provide a more dynamic and realistic picture of the binding event compared to the static view offered by molecular docking.
The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. nih.gov A stable complex will typically show the RMSD values fluctuating around an equilibrium value, indicating that the ligand remains bound within the active site without significant conformational changes. nih.gov For instance, in a 100 ns simulation of a benzimidazole-protein complex, the complex was considered stable as it completed the simulation without much fluctuation. nih.gov Acceptable deviations for small globular proteins are generally within 1–3 Å. nih.gov
Pharmacophore Modeling for Rational Ligand Design and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design and is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. f1000research.comnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the target's binding site (structure-based). nih.govmdpi.com
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active compounds is available. nih.govnih.gov This approach involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and charged centers. nih.gov
For this compound and its analogues, if a series of compounds with known activities were available, a ligand-based pharmacophore model could be generated. This model would represent the key structural motifs required for their biological effect and could then be used as a 3D query to screen large compound databases to identify novel and structurally diverse molecules with the potential for similar activity. nih.govnih.gov
When the 3D structure of the target protein, either alone or in complex with a ligand, is available, a structure-based pharmacophore model can be developed. f1000research.comnih.gov This approach involves identifying the key interaction points between the ligand and the amino acid residues in the active site. researchgate.net The resulting pharmacophore model represents the essential features of the binding pocket that are complementary to a potent ligand.
For a hypothetical target of this compound, a structure-based pharmacophore model would be constructed by analyzing the interactions observed in the docked complex. The model would typically consist of features like hydrogen bond donors and acceptors from the protein that interact with the ligand, and hydrophobic or aromatic regions that accommodate the nonpolar parts of the ligand. researchgate.net This model can then be used for virtual screening to identify new chemical entities that fit the pharmacophoric requirements of the binding site, thus having a higher probability of being active. nih.gov
Table 3: Common Pharmacophore Features
| Feature | Description |
| Hydrogen Bond Acceptor (A) | An atom or group of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donor (D) | An atom or group of atoms that can donate a hydrogen bond. |
| Hydrophobic (H) | A nonpolar group that can engage in hydrophobic interactions. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable (P) | A group that is positively charged at physiological pH. |
| Negative Ionizable (N) | A group that is negatively charged at physiological pH. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For a class of molecules like the 2-aminobenzothiazole (B30445) derivatives, QSAR models can predict the activity of novel, unsynthesized analogs, such as this compound, and provide insights into the structural features crucial for their biological effects.
Research on benzothiazole derivatives has successfully employed various QSAR approaches to model their anticancer activities. These models are built by calculating a range of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—and correlating them with experimentally determined biological activity, such as IC₅₀ values.
A common approach is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA). In a CoMFA study performed on a series of benzothiazole derivatives as potential anticancer agents, researchers established a predictive model based on the steric and electrostatic fields of the molecules. aip.orgustc.edu.cn The resulting model demonstrated strong statistical significance, indicating its reliability. aip.orgustc.edu.cn The key findings from such models often highlight the importance of specific structural modifications. For instance, the CoMFA results suggested that introducing an electron-withdrawing group at certain positions could enhance the positive charge and improve the anticancer activity. aip.orgustc.edu.cn Furthermore, the volume and shape of substituents were also identified as critical factors for activity. aip.orgustc.edu.cn
The statistical quality and predictive power of a QSAR model are assessed using several parameters. The conventional correlation coefficient (R²) measures the goodness of fit of the model, while the cross-validation coefficient (q² or Q²) assesses its internal predictive ability. aip.orgbenthamdirect.com An external validation using a test set of compounds not included in the model generation provides the ultimate proof of the model's predictive power (pred_r²). researchgate.net
| QSAR Method | Target Activity | q² (Cross-Validation Coefficient) | R² (Correlation Coefficient) | Reference |
|---|---|---|---|---|
| CoMFA | Anticancer | 0.642 | 0.976 | aip.org |
| CoMFA | p56lck Inhibition | 0.710 | 0.966 | ijpsr.com |
| CoMSIA | p56lck Inhibition | 0.642 | 0.956 | ijpsr.com |
| 3D-QSAR | CDK2 Inhibition | 0.587 | 0.895 | benthamdirect.com |
These QSAR models serve as a powerful guide for the rational design of new derivatives. By understanding the relationships derived from these studies, chemists can strategically modify the this compound scaffold to optimize its interaction with biological targets and enhance its desired therapeutic activity.
In Silico Prediction of Biological Activity Landscapes
Beyond predicting a single activity, computational tools can map out a comprehensive biological activity landscape for a given molecule. This in silico approach helps to forecast a compound's spectrum of pharmacological effects, potential mechanisms of action, and possible toxicities even before it is synthesized. way2drug.com
One widely used tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. ijprajournal.comresearchgate.net PASS analysis compares the structure of a query molecule, such as this compound, to a vast database of known bioactive compounds. researchgate.net It then calculates the probability of the molecule being active (Pa) or inactive (Pi) for thousands of different biological activities. way2drug.com This allows researchers to identify promising therapeutic applications, uncover potential off-target effects, and flag possible adverse reactions early in the discovery pipeline. way2drug.comijprajournal.com
In addition to predicting biological activities, in silico methods are crucial for evaluating the pharmacokinetic properties of drug candidates, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). ijprajournal.comnih.gov Various computational models and rulesets are applied to predict a compound's "drug-likeness." For example, Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability. nih.govmdpi.com Studies on novel benzothiazole derivatives often include in silico ADMET predictions, showing that many compounds within this class possess favorable drug-like properties, complying with Lipinski's and other related rules. nih.govnih.gov
Molecular docking is another powerful in silico technique used to predict how a molecule like this compound might bind to the active site of a specific biological target, such as an enzyme or receptor. ijprajournal.com In studies on 2-aminobenzothiazole derivatives, molecular docking has been used to investigate their binding affinity for various targets, including aldose reductase and peroxisome proliferator-activated receptor gamma (PPAR-γ), which are relevant to diabetes. nih.govnih.govresearchgate.net The results of these simulations, often expressed as a binding energy (ΔG), help to rationalize the observed biological activities and guide the design of more potent inhibitors or agonists. nih.govnih.gov
| Prediction Type | Tool/Method | Predicted Properties | Relevance |
|---|---|---|---|
| Biological Activity Spectrum | PASS Online | Pharmacological effects, mechanisms of action, toxicity | Identifies potential therapeutic uses and side effects ijprajournal.comresearchgate.net |
| Pharmacokinetics/Drug-Likeness | ADMET Prediction Tools (e.g., SwissADME) | Oral bioavailability, Lipinski's Rule compliance, GI absorption | Assesses potential as an orally administered drug nih.govtandfonline.com |
| Target Binding | Molecular Docking | Binding affinity (ΔG), interaction patterns with target proteins | Predicts potency and mechanism of action at a molecular level nih.govnih.gov |
| Toxicity | ProTox / Osiris Tool | LD₅₀, mutagenicity, tumorigenicity, irritancy | Flags potential safety concerns early in development mdpi.comtandfonline.com |
By integrating these computational approaches, researchers can build a comprehensive profile for this compound, predicting its likely biological activities, evaluating its potential as a drug candidate, and guiding its future development in a more efficient and informed manner.
Preclinical Pharmacological Evaluation of 2 Amino 6 Benzylbenzothiazole and Its Derivatives
In Vitro Studies (Cell-based and Biochemical Assays using Non-Human Biological Systems)
The preclinical evaluation of 2-amino-6-benzylbenzothiazole and its derivatives has unveiled a broad spectrum of pharmacological activities. In vitro studies, utilizing non-human biological systems, have been instrumental in elucidating their potential as therapeutic agents across various disease models. These investigations have primarily focused on their efficacy in oncology, infectious diseases, and neurology, through a combination of cell-based and biochemical assays.
Antiproliferative and Cytotoxic Efficacy in Representative Cancer Cell Lines
The 2-aminobenzothiazole (B30445) scaffold is a significant heterocyclic structure known for its pharmacological activities, including antitumor effects. nih.gov Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic potential against a panel of human cancer cell lines.
One study reported that a specific 2-aminobenzothiazole derivative, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), inhibits the growth of human colon cancer HCT-15 cells with a 50% cell growth inhibition (IC₅₀) value of 23 μM. researchgate.net The same compound was effective against breast cancer MCF-7 cells with an IC₅₀ value of 41 μM. researchgate.net The mechanism of action was linked to the induction of apoptosis and the suppression of clonogenic activity in both cell lines. researchgate.net
Further research into a library of phenylacetamide derivatives incorporating the benzothiazole (B30560) nucleus revealed marked reductions in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. nih.gov One derivative, in particular, showed a superior antiproliferative effect and a higher selectivity index against cancer cells compared to normal cells. nih.gov
Other studies have highlighted the efficacy of 2-aminobenzothiazole hybrids. For instance, certain derivatives have shown strong inhibitory activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov The mechanism for some derivatives involves inducing G2/M cell cycle arrest, which is associated with increased levels of reactive oxygen species (ROS) and DNA double-strand breaks in leukemic (Nalm6, K562, REH, and Molt4) and breast cancer (MCF-7) cell lines. nih.gov The crucial role of the 2-aminobenzothiazole scaffold was highlighted by the observation that replacing it with a 2-aminothiazole (B372263) motif significantly diminished the antiproliferative potency. nih.gov
| Derivative Type | Cell Line | Activity | IC₅₀ Value |
| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) | HCT-15 (Colon) | Growth Inhibition | 23 μM researchgate.net |
| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) | MCF-7 (Breast) | Growth Inhibition | 41 μM researchgate.net |
| Phenylacetamide derivatives | Paraganglioma | Viability Reduction | Low μM nih.gov |
| Phenylacetamide derivatives | Pancreatic Cancer | Viability Reduction | Low μM nih.gov |
| 2-aminobenzothiazole-TZD hybrid | HepG2, HCT-116, MCF-7 | Inhibitory Activity | Not Specified nih.gov |
Broad-Spectrum Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)
Derivatives of 2-aminobenzothiazole have been extensively evaluated for their antimicrobial properties, demonstrating a wide range of activities against bacteria, fungi, and mycobacteria.
Antibacterial and Antifungal Activity: A series of (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides were synthesized and tested for their antimicrobial effects. Several compounds exhibited good antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net Additionally, some derivatives displayed significant antifungal activity against Candida albicans. researchgate.net In another study, isosteric replacement of 2-aminothiazole with 2-aminooxazole in certain derivative series led to promising activities against various bacterial and fungal strains, with some compounds showing activity against C. albicans, Lichtheimia corymbifera, and Trichophyton interdigitale with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µM. mdpi.com The 2-aminobenzothiazole core is recognized for its role in compounds with antimicrobial properties. researchgate.net
Antitubercular Activity: The 2-aminobenzothiazole scaffold has been identified as a promising starting point for developing agents against Mycobacterium tuberculosis. From a whole-cell screen, an amino-benzothiazole scaffold was identified, and subsequent optimization led to molecules with improved potency and reduced cytotoxicity. biorxiv.org Certain synthesized compounds from the (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide series also showed good antitubercular activity. researchgate.net In one study, two lead molecules demonstrated bactericidal activity against replicating M. tuberculosis, with one compound achieving a 3-log kill at a concentration of 27.5 µM. biorxiv.org These compounds were also found to be potent against intracellular M. tuberculosis in murine macrophages. biorxiv.org Furthermore, oxazole-containing derivatives have shown high activity against mycobacteria, particularly Mycobacterium tuberculosis, with the best MIC recorded at 3.13 µg/mL. mdpi.com
| Activity | Organism | Derivative Series | Key Findings |
| Antibacterial | E. coli, S. aureus | Thiazolidinedione Acetamides | Several compounds showed good activity. researchgate.net |
| Antifungal | C. albicans | Thiazolidinedione Acetamides | Some compounds displayed good activity. researchgate.net |
| Antitubercular | M. tuberculosis | Thiazolidinedione Acetamides | Compounds 14, 20, and 22 showed good activity. researchgate.net |
| Antitubercular | M. tuberculosis | Amino-benzothiazoles | Bactericidal activity observed; complete sterilization at 100 µM. biorxiv.org |
| Antimycobacterial | M. tuberculosis H37Ra | N-oxazolyl-carboxamides | High activity with a best MIC of 3.13 µg/mL. mdpi.com |
Anti-inflammatory Potential and Associated Biochemical Biomarker Modulation
The benzothiazole nucleus is present in compounds being researched for various biological activities, including anti-inflammatory effects. iosrjournals.org Derivatives of 2-aminobenzothiazole have been synthesized and assessed for their potential to mitigate inflammatory responses in vitro.
In one study, newly synthesized 2-amino benzothiazole derivatives were evaluated for anti-inflammatory activity using the λ-Carrageenan-induced mice paw edema method, with diclofenac (B195802) sodium as a standard. researchgate.net It was noted that substituting the 2-aminobenzothiazole ring at the 4 or 5 positions with electron-withdrawing groups such as Cl, NO₂, or OCH₃ resulted in an increase in anti-inflammatory activity. researchgate.net Another investigation into a 2-amino-6-methoxybenzothiazole (B104352) derivative involved an in vitro anti-inflammatory study that measured the inhibition of hemolysis of red blood cells (RBCs). The results indicated that the synthesized hydrazino derivative was potent enough to suppress hemolysis, showing better results than its intermediate compound. iosrjournals.org The anti-inflammatory activity of benzothiazoles is thought to occur through mechanisms such as inhibiting Bradykinin Beta-2 receptors or cyclooxygenase-2 (COX-2) enzymes. researchgate.net
Evaluation of Anticonvulsant Activity in Neuronal Models
The 2-aminobenzothiazole framework is a key component in the development of novel anticonvulsant agents. researchgate.net Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for more effective and safer antiepileptic drugs. nih.gov
Derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been investigated for their anticonvulsant properties in various in-vivo animal seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Several of these compounds exhibited excellent anticonvulsant activity in these models when compared to reference drugs like phenytoin (B1677684) and levetiracetam. nih.gov
Another derivative, 2-amino-6-trifluoromethoxy benzothiazole (also known as PK 26124 and Riluzole), has shown a broad spectrum of anticonvulsant activity. nih.gov It was effective in preventing convulsions induced by maximal electroshock and inhibitors of gamma-aminobutyric acid (GABA) synthesis. nih.gov This compound's activity is thought to stem from its ability to antagonize excitatory amino acid neurotransmission. nih.govnih.gov It was found to prevent seizures induced by L-glutamate and kainate. nih.gov Furthermore, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was investigated for its neuroprotective effects in a zebrafish larvae model of epilepsy, suggesting a potential role in mitigating epileptic conditions. nih.gov
| Derivative | Seizure Model | Finding |
| 2-amino-6-nitrobenzothiazole semicarbazones | Maximal Electroshock (MES) | Excellent anticonvulsant activity compared to phenytoin. nih.gov |
| 2-amino-6-nitrobenzothiazole semicarbazones | Subcutaneous Pentylenetetrazole (scPTZ) | Excellent anticonvulsant activity compared to levetiracetam. nih.gov |
| 2-amino-6-trifluoromethoxy benzothiazole (Riluzole) | Maximal Electroshock (MES) | Prevented convulsions. nih.gov |
| 2-amino-6-trifluoromethoxy benzothiazole (Riluzole) | L-glutamate-induced seizures | Prevented seizures (ED₅₀ = 8.5 mg/kg, i.p.). nih.gov |
| 2-amino-6-trifluoromethoxy benzothiazole (Riluzole) | Kainate-induced seizures | Prevented seizures (ED₅₀ = 9.25 mg/kg, i.p.). nih.gov |
Investigation of Antileishmanial and Anti-HIV Activities
The therapeutic potential of 2-aminobenzothiazole derivatives extends to infectious diseases caused by protozoa and viruses.
Antileishmanial Activity: A study investigating 6-nitro- and 6-amino-benzothiazoles with different substitutions at the 2-position assessed their in vitro antiparasitic properties against Leishmania infantum. The antiprotozoal effects were found to be highly dependent on the chemical structure of the substitution. One compound, 2-([2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl] amino) benzoic acid, demonstrated promising activity against the intracellular amastigote form of L. infantum. nih.gov This compound appeared to enhance host-protective mechanisms against the parasite by preventing its internalization by macrophages and stimulating the production of nitric oxide. nih.gov
Anti-HIV Activity: The evaluation of 2-aminobenzothiazole derivatives for anti-HIV activity has produced mixed results. A series of new (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides were evaluated for anti-HIV-1 activity. Unfortunately, none of the final compounds were found to be active. researchgate.net However, an intermediate in the synthesis, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, showed significant cytotoxicity against MT-4 cells, which are human T-cell leukemia cells often used in HIV research. researchgate.net While the broader class of benzothiazoles is noted for potential anti-HIV activity, specific derivatives of this compound require further investigation to establish clear efficacy. researchgate.net
Specific Enzyme Inhibition Assays (e.g., PTP-1B, MAPK, Topoisomerases)
The mechanism of action for many pharmacological effects of 2-aminobenzothiazole derivatives involves the inhibition of specific enzymes that are critical in various disease pathways.
MAPK Inhibition: Derivatives of benzothiazole have been designed and evaluated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in regulating proinflammatory signaling. nih.gov A novel class of benzothiazole-based inhibitors of p38α MAPK was developed, with the binding mode confirmed by X-ray crystallography. documentsdelivered.com These inhibitors target the ATP binding site of the enzyme. nih.gov
Other Kinase Inhibition: The 2-aminobenzothiazole scaffold is versatile and has been used to develop inhibitors for a wide range of protein kinases involved in cancer. These include tyrosine kinases like EGFR and serine/threonine kinases. nih.gov For example, one derivative effectively blocked the enzymatic activity of EGFR with an IC₅₀ of 2.80 μM. nih.gov Additionally, a series of 2-amino-heteroaryl-benzothiazole-6-anilides were identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck), which plays a role in T-cell activation. nih.gov
Topoisomerase Inhibition: Some 2-aminobenzothiazole derivatives have been investigated as inhibitors of DNA topoisomerases, enzymes that are crucial for DNA replication and are validated targets for anticancer drugs. nih.gov
MurB Inhibition: In the context of antibacterial activity, some benzothiazole derivatives have been studied as inhibitors of uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov Molecular docking studies have shown that these compounds can interact effectively with the active site of the E. coli MurB enzyme, suggesting this as a mechanism for their antibacterial effects. nih.gov
| Target Enzyme | Derivative Class | Biological Context | Key Finding |
| p38α MAPK | Benzothiazole derivatives | Inflammation, Cancer | Potent inhibition confirmed by X-ray crystallography. nih.govdocumentsdelivered.com |
| EGFR | 2-aminobenzothiazole derivatives | Cancer | Effective inhibition with an IC₅₀ of 2.80 μM. nih.gov |
| p56(lck) | 2-amino-heteroaryl-benzothiazole-6-anilides | Immunology | Potent inhibitors with excellent cellular activity. nih.gov |
| DNA Topoisomerase | 2-aminobenzothiazole compounds | Cancer | Identified as a target for anticancer activity. nih.gov |
| MurB | 6-substituted benzothiazole-based azo dyes | Antibacterial | High interaction with the enzyme's target site shown in docking studies. nih.gov |
In Vivo Studies (Utilizing Non-Human Animal Models)
In vivo studies are crucial for validating the therapeutic potential of novel compounds in a complex biological system. For derivatives of this compound, these studies have primarily focused on their anticancer and antimicrobial properties.
Assessment of Efficacy in Relevant Disease Models (e.g., Anticancer Xenograft Models, Microbial Infection Models)
The therapeutic efficacy of 2-aminobenzothiazole derivatives has been investigated in various animal models of cancer and infectious diseases. These studies provide essential preliminary evidence of their potential clinical utility.
Anticancer Efficacy in Xenograft Models:
Several studies have highlighted the in vivo anticancer activity of 2-aminobenzothiazole derivatives. For instance, a derivative, compound 3 , demonstrated a significant reduction in tumor growth by 62% in an MC38 xenograft model when administered subcutaneously. nih.gov This compound was also shown to decrease tumor macrophages and CSF1R protein levels, suggesting a mechanism related to the tumor microenvironment. nih.gov
Another 2-aminobenzothiazole derivative, designated as compound 41 , has been shown to remarkably suppress tumor cell proliferation and decrease tumor burden in vivo. nih.gov Mechanistic studies revealed that this compound induces G2/M cell cycle arrest in leukemia and breast cancer cell lines. nih.gov
Furthermore, a series of 2-(4-aminophenyl)benzothiazoles has been evaluated in vivo against human mammary carcinoma models in nude mice. One particular derivative, compound 9a , which features a 3'-methyl substitution on the aminophenyl ring, exhibited the most potent growth inhibition against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) tumors. acs.org
| Derivative Class/Compound | Animal Model | Tumor Type | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole Derivative (Compound 3) | Mouse | MC38 Xenograft | 62% reduction in tumor growth | nih.gov |
| 2-Aminobenzothiazole Derivative (Compound 41) | Not Specified | Leukemia and Breast Cancer | Significant decrease in tumor burden | nih.gov |
| 2-(4-Amino-3-methylphenyl)benzothiazole (Compound 9a) | Nude Mice | Human Mammary Carcinoma (ER+ and ER-) | Potent tumor growth inhibition | acs.org |
Antimicrobial Efficacy in Infection Models:
The in vivo efficacy of 2-aminobenzothiazole derivatives extends to microbial infection models. Notably, certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis. In a murine macrophage infection model, which serves as an in vitro model that mimics in vivo conditions, select 2-amino benzothiazole derivatives showed excellent potency, with IC50 values below 10 µM against intracellular M. tuberculosis. nih.gov This suggests that these compounds can effectively target bacteria residing within host cells. nih.gov
| Derivative Class/Compound | Infection Model | Pathogen | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| 2-Amino Benzothiazole Derivatives | Murine Macrophage Infection Model | Mycobacterium tuberculosis | IC50 < 10 µM against intracellular bacteria | nih.gov |
Evaluation of Pharmacodynamic Endpoints (e.g., Target Engagement, Biomarker Modulation)
Pharmacodynamic studies are essential to understand the mechanism of action of a drug candidate in a living organism. For 2-aminobenzothiazole derivatives, these evaluations have focused on target engagement and the modulation of relevant biomarkers.
Target Engagement and Biomarker Modulation in Anticancer Studies:
In the context of anticancer activity, a notable 2-aminobenzothiazole derivative, SAR125844 (compound 34 ), has been shown to promote sustained target engagement in a MET-amplified tumor model. nih.gov This compound is a potent inhibitor of the MET tyrosine kinase. nih.gov Evidence of its anticancer efficacy in preclinical models fostered its evaluation in a phase II clinical study for non-small cell lung cancer (NSCLC) patients with MET amplification. nih.gov
Another derivative, compound 3 , demonstrated target engagement by decreasing the levels of CSF1R protein in PANC02 tumors. nih.gov This modulation of a key signaling protein provides a clear link between the compound and its observed antitumor effect. nih.gov
| Derivative/Compound | Animal/Tumor Model | Target/Biomarker | Pharmacodynamic Effect | Reference |
|---|---|---|---|---|
| SAR125844 (Compound 34) | MET-amplified Tumor Model | MET Tyrosine Kinase | Sustained target engagement | nih.gov |
| 2-Aminobenzothiazole Derivative (Compound 3) | PANC02 Tumors | CSF1R Protein | Decreased protein levels | nih.gov |
Medicinal Chemistry Strategies for the Development of 2 Amino 6 Benzylbenzothiazole Scaffolds
Scaffold Hopping and Bioisosteric Replacements for Novel Chemical Space Exploration
Scaffold hopping and bioisosteric replacement are pivotal strategies in drug discovery for exploring new chemical space, improving drug-like properties, and circumventing existing patents. These approaches involve modifying the core structure (scaffold) or specific functional groups of a lead compound while aiming to retain or enhance biological activity.
Scaffold Hopping: This strategy entails replacing the central molecular framework of a known active compound with a structurally different core that maintains a similar three-dimensional arrangement of key functional groups. In the context of the 2-amino-6-benzylbenzothiazole scaffold, this could involve replacing the benzothiazole (B30560) nucleus with other bicyclic or heterocyclic systems. For example, researchers have used the 2-aminobenzothiazole (B30445) scaffold to replace the core of the natural product harmine, leading to novel compounds with potent antiproliferative effects chemrxiv.org. Conversely, studies have shown that replacing the 2-aminobenzothiazole scaffold in active compounds with other motifs, such as pyrazolo[1,5-a]pyrimidine or other aryl groups, can lead to a significant loss of activity, highlighting the importance of this specific core for interaction with certain biological targets chemrxiv.org.
Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, thereby creating a new compound with comparable biological activity. The 2-aminobenzothiazole moiety itself is considered a bioisostere for other structures like aniline, 2-aminothiazole (B372263), and 2-aminobenzimidazole nih.govchemrxiv.org. This interchangeability allows for the exploration of various heterocyclic systems to optimize binding and pharmacokinetic properties.
For the this compound scaffold, bioisosteric replacements can be considered for both the core and its substituents. The benzyl (B1604629) group at the C6-position, for instance, could be replaced by other aryl or heteroaryl rings to probe interactions with the target protein. Saturated bioisosteres, such as bicyclo[1.1.1]pentane, have been successfully used to replace phenyl rings in other drug candidates to improve properties like solubility and metabolic stability.
| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |
| Benzothiazole Core | Benzimidazole (B57391), Indole, Benzoxazole (B165842) | Modulate hydrogen bonding capacity, electronics, and metabolic stability. |
| Benzyl Group | Phenyl, Pyridyl, Thienyl, Cyclohexyl | Alter aromatic interactions, polarity, and solubility. |
| C2-Amino Group | Amide, Urea, Substituted Amines | Modify hydrogen bonding potential and pKa. |
This table provides hypothetical examples of bioisosteric replacements for the this compound scaffold based on common medicinal chemistry principles.
Lead Optimization and Structure-Guided Drug Design Principles
Lead optimization is an iterative process of refining the structure of a promising hit compound to enhance its potency, selectivity, and pharmacokinetic properties. For 2-aminobenzothiazole derivatives, structure-activity relationship (SAR) studies are crucial for guiding this process.
Structure-Activity Relationship (SAR) Studies: SAR studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. For the 2-aminobenzothiazole scaffold, extensive SAR studies have revealed key insights. Substitutions on both the C2-amino group and the benzothiazole ring system, particularly at the C6 position, are critical for modulating activity acs.org. For instance, in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the introduction of specific moieties at the C2-amino position, combined with substitutions on the benzothiazole ring, led to compounds with potent inhibitory activity nih.govchemrxiv.org. While specific SAR data for a 6-benzyl substituent is not extensively detailed in the provided context, the literature indicates that the nature of the substituent at C6 significantly influences biological outcomes. For example, incorporating a 3,4-dihydropyrimidin-2(1H)-one motif was explored in a scaffold hopping strategy for MET inhibitors, underscoring the importance of the benzothiazole core itself for activity chemrxiv.org.
Structure-Guided Drug Design: This approach utilizes the three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and selectivity. By visualizing the binding pocket of a target protein, medicinal chemists can rationally design modifications to a lead compound to improve its fit and interactions. For example, the development of potent and isoform-selective PI3Kγ inhibitors was guided by the crystal structure of the target, with optimization efforts focusing on the C6 position of the 2-aminobenzothiazole scaffold chemrxiv.org. Similarly, in the design of Rho kinase (ROCK) inhibitors, protein kinase A (PKA) was used as a structural surrogate to guide the optimization of 2-aminobenzothiazole derivatives to achieve low nanomolar potencies nih.gov. This strategy allows for a more efficient optimization process compared to traditional trial-and-error methods.
| Target | Key Findings from Lead Optimization | Reference Compound(s) |
| VEGFR-2 | C2-amino modifications and benzothiazole substitutions are crucial for anti-angiogenic activity. | Compound 19 (IC50 = 0.5 µM) |
| PI3Kγ | Structure-guided optimization at the C6 position led to potent and selective inhibitors. | Compound 51 (Ki = 1 nM) |
| Aurora B Kinase | Urea-linked aminobenzothiazole derivatives showed potent and selective inhibitory activity. | Compounds 15g and 15k |
| DNA Gyrase B | Modifications to the central benzothiazole scaffold and its substituents improved enzymatic and antibacterial activity. | Compound 15a (IC50 = 9.5 nM on E. coli gyrase) |
This table summarizes findings from lead optimization studies on various 2-aminobenzothiazole derivatives.
Application of Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to a biological target. Once identified, these fragment hits can be grown, linked, or merged to generate more potent, lead-like molecules.
The thiazole (B1198619) scaffold, a component of benzothiazole, has been identified as a hit in several fragment screening campaigns nih.gov. However, 2-aminothiazoles are also known to be potential "frequent hitters," meaning they can show non-specific activity in assays, which requires careful validation of their binding mode nih.govnih.gov.
A notable application of FBDD led to the discovery of novel inhibitors for the Lysine-Specific Demethylase 1 (LSD1) enzyme, a target in cancer therapy. Through a computational FBDD approach, a structure-based screening of a fragment library identified fragments that bound to two different regions within the LSD1 active site. These fragments were then grown to produce more potent compounds. This effort identified an amino-carboxamide benzothiazole scaffold as a promising hit inhibitor, with one compound showing an IC50 value of 18.4 μM, marking it as a valuable starting point for further optimization chemrxiv.org.
Another example involves a multidisciplinary fragment-based approach to design inhibitors for pteridine reductase 1 (PTR1), a key enzyme in pathogenic trypanosomatids. In this work, a 2-aminobenzothiazole moiety, known to target the biopterin pocket of PTR1, was linked to a 3,4-dichlorophenyl moiety, which binds to a different region of the active site. This fragment hybridization strategy, guided by computational docking, quantum chemical calculations, and crystallography, resulted in the development of compounds with low-micromolar activity against the target enzyme and the parasite itself acs.orgscispace.com.
| FBDD Strategy | Target | Resulting Scaffold/Compound | Key Outcome |
| Computational Screening & Fragment Growth | LSD1 | Amino-carboxamide benzothiazole | Identification of a hit inhibitor with an IC50 of 18.4 μM. |
| Fragment Hybridization | Trypanosomatid PTR1 | 2-aminobenzothiazole linked to a 3,4-dichlorophenyl moiety | Development of dual-inhibitors with low-micromolar activity against the enzyme and parasite. |
This table illustrates the successful application of FBDD strategies in developing 2-aminobenzothiazole-based inhibitors.
Prodrug Design Considerations for Targeted Biological Delivery
Many potent drug candidates, including those based on the 2-aminobenzothiazole scaffold, face challenges with poor aqueous solubility and bioavailability, which can limit their clinical utility. Prodrug design is a strategy used to overcome these pharmacokinetic hurdles. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo through enzymatic or chemical transformation.
For 2-aminobenzothiazole derivatives, the exocyclic C2-amino group is a prime site for modification to create prodrugs iajesm.in. A particularly successful approach has been the conjugation of amino acids to this amine. This strategy was employed for antitumor 2-(4-aminophenyl)benzothiazoles to address limitations posed by their high lipophilicity researchgate.net. By creating water-soluble alanyl and lysyl amide prodrugs, researchers were able to achieve several key objectives:
Improved Solubility: The amino acid moiety significantly increases the aqueous solubility of the parent compound.
Chemical Stability: The prodrugs were designed to be stable under physiological conditions.
Efficient Bioactivation: The prodrugs were shown to rapidly and quantitatively convert back to the active parent amine in mice, rats, and dogs in vivo researchgate.net.
Favorable Pharmacokinetics: The lysyl amide prodrug, in particular, demonstrated superior pharmacokinetic properties and manageable toxicity, allowing for the delivery of efficacious plasma concentrations of the parent drug researchgate.net.
While this approach is highly effective, it is important to consider the stability of the resulting amide linkage. Research has shown that α-amino acid amide derivatives of 2-aminobenzothiazoles can undergo an unexpected time-dependent, thermal rearrangement. This process involves the amide's amine group attacking the C2-position of the thiazole ring, leading to ring-opening and the formation of a disulfide product chemrxiv.org. This potential instability pathway must be considered during the design and evaluation of such prodrugs, particularly with conformationally biased amino acids like proline chemrxiv.org.
| Prodrug Moiety | Parent Drug Class | Purpose of Prodrug | Key Findings |
| L-Alanyl, L-Lysyl | 2-(4-aminophenyl)benzothiazoles | Increase aqueous solubility and bioavailability. | Prodrugs are water-soluble, stable, and efficiently convert to the active parent drug in vivo, showing selective antitumor activity. |
| α-Amino acids (e.g., Proline) | 2-aminobenzothiazoles (e.g., Riluzole) | Serve as prodrugs cleaved by peptidases. | Can undergo a chemical rearrangement leading to thiazole ring-opening, especially with cyclic amino acids. |
This table outlines prodrug strategies for 2-aminobenzothiazole derivatives.
Future Research Directions and Emerging Paradigms for 2 Amino 6 Benzylbenzothiazole
Integration of Artificial Intelligence and Machine Learning Methodologies in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. nih.govacs.org For 2-Amino-6-benzylbenzothiazole, these computational methods can be pivotal in navigating the vast chemical space to identify derivatives with enhanced potency and specificity.
Predictive Modeling: ML algorithms, such as deep learning and graph neural networks (GNNs), can be trained on existing data from benzothiazole (B30560) analogues to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govdergipark.org.tr These models can predict the biological activity, toxicity, and pharmacokinetic properties of novel, un-synthesized this compound derivatives, allowing researchers to prioritize the most promising candidates.
Virtual Screening and Docking: High-throughput virtual screening, powered by ML, can rapidly screen large virtual libraries of compounds against specific biological targets. acs.orgiajesm.in Molecular docking simulations can then predict the binding modes and affinities of these virtual hits, providing insights into the molecular interactions between this compound derivatives and their targets, such as the SH2 domain of STAT3 or various protein kinases. nih.govnih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining target parameters (e.g., high affinity for a specific enzyme, low predicted toxicity), these algorithms can propose novel derivatives that human chemists might not have conceptualized.
The application of these technologies promises to reduce the time and cost of development, moving from target identification to lead optimization with greater speed and precision. vietnamjournal.ru
Exploration of Novel Therapeutic Areas and Neglected Diseases
The 2-aminobenzothiazole (B30445) core has demonstrated a remarkable diversity of biological activities, suggesting that this compound could be a versatile scaffold for developing treatments across a range of diseases. iajesm.incrimsonpublishers.com Future research should extend beyond established areas to explore novel therapeutic applications.
Neurodegenerative Disorders: Derivatives of 2-aminobenzothiazole have shown potential in models of Alzheimer's and Parkinson's diseases. iajesm.in Riluzole, a 2-aminobenzothiazole drug, is already used to treat amyotrophic lateral sclerosis (ALS). nih.gov Future work could focus on designing this compound analogues that modulate targets relevant to these complex diseases, such as protein kinases, monoamine oxidase (MAO), or cholinesterases. nih.gov
Oncology: The scaffold is a well-established starting point for anticancer agents, targeting pathways like PI3Kα and STAT3. nih.govnih.gov Research could explore its efficacy in less common or resistant cancers, such as paraganglioma, where derivatives have already shown promise. mdpi.com
Infectious and Neglected Diseases: The broad-spectrum antimicrobial and antifungal activity of benzothiazoles makes them attractive candidates for tackling infectious diseases. benthamdirect.comresearchgate.net There is a significant opportunity to investigate derivatives of this compound against neglected tropical diseases, a group of illnesses caused by various pathogens that affect impoverished communities and have few effective treatments. mdpi.com The scaffold's ability to interfere with essential microbial enzymes could be exploited to develop novel therapeutics in this area of high unmet need. iajesm.in
Development of Advanced Delivery Systems for Enhanced Therapeutic Application
The therapeutic efficacy of a compound is often limited by its biopharmaceutical properties, such as poor solubility or low bioavailability. Advanced drug delivery systems offer a solution by protecting the drug and ensuring it reaches the target site in effective concentrations. For this compound and its derivatives, this is a critical area for future investigation. iftmuniversity.ac.in
Nanoparticle-Based Systems: Encapsulating this compound derivatives within nanoparticles or liposomes can enhance their stability, solubility, and circulation time. vietnamjournal.ruiftmuniversity.ac.in These nanocarriers can be engineered for targeted delivery by decorating their surface with ligands that bind to receptors overexpressed on diseased cells, such as cancer cells. iftmuniversity.ac.in
Stimuli-Responsive Systems: Smart drug delivery systems that release their payload in response to specific stimuli (e.g., pH, temperature, or enzymes) present in the target microenvironment can improve therapeutic precision and reduce off-target effects. vietnamjournal.runih.gov For instance, a pH-sensitive nanoparticle could remain stable in the bloodstream but release its this compound cargo in the acidic environment of a tumor. nih.gov
Co-delivery Platforms: A study on a related 2-(4-aminophenyl) benzothiazole derivative, CJM-126, demonstrated the potential of co-delivery systems. nih.gov Nanoparticles were used to deliver both the benzothiazole compound and a conventional chemotherapy drug (cisplatin) simultaneously, resulting in a synergistic antitumor effect. nih.gov This approach could be adapted for this compound to create powerful combination therapies.
Research into these novel delivery systems (NDDS) is essential to unlock the full therapeutic potential of promising benzothiazole compounds. researchgate.net
Design and Synthesis of Multi-Targeted Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.gov The design of multi-target-directed ligands (MTDLs)—single molecules capable of interacting with multiple relevant biological targets—is an emerging paradigm to address this complexity. iajesm.innih.gov
The this compound scaffold is an ideal starting point for creating MTDLs due to its chemical tractability and ability to interact with diverse targets. iajesm.in Future research should focus on the rational design of derivatives that combine different pharmacophores into a single molecular entity.
For example, in the context of Alzheimer's disease, a this compound derivative could be designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). Research on other benzothiazole derivatives has already validated this approach, yielding promising lead compounds. nih.gov
| Compound ID | Target(s) | Activity (IC₅₀ / Kᵢ) |
| 3s | H₃R | Kᵢ = 0.036 µM |
| AChE | IC₅₀ = 6.7 µM | |
| BuChE | IC₅₀ = 2.35 µM | |
| MAO-B | IC₅₀ = 1.6 µM |
This table presents data for a multi-target benzothiazole derivative as a proof-of-concept for future designs based on the this compound scaffold. nih.gov
This strategy offers the potential for synergistic therapeutic effects and a reduced likelihood of developing drug resistance. iajesm.in
Investigation of Novel, Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Future research must include the development of novel and sustainable synthetic methods for this compound and its analogues.
Green Solvents and Catalysts: One promising approach involves using environmentally benign solvents like water. Tandem reactions to form the 2-aminobenzothiazole core have been shown to be significantly accelerated in water compared to volatile organic solvents, offering high efficiency and a simpler experimental procedure.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. A green synthesis method using CuO nanoparticles as a nanocatalyst in a solvent-free environment under microwave irradiation has been reported for producing benzothiazole derivatives in under two minutes with yields of 90-96%. samipubco.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. The use of 2-aminobenzothiazole as a building block in MCRs enables the rapid and versatile construction of diverse heterocyclic structures, streamlining the synthesis of compound libraries for biological screening. researchgate.net
Adopting these sustainable methodologies will not only be environmentally responsible but will also make the synthesis of this compound derivatives more economical and scalable.
Q & A
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV/Vis : C18 columns with acetonitrile/water gradients achieve baseline separation .
- LC-MS/MS : Selected reaction monitoring (SRM) enhances sensitivity for trace analysis in biological samples .
- NMR spectroscopy : Quantitative ¹H NMR with internal standards (e.g., TMS) ensures accuracy in purity assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
